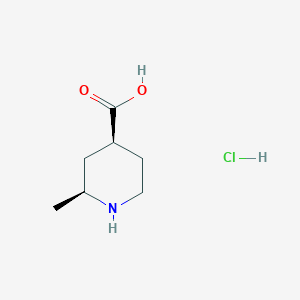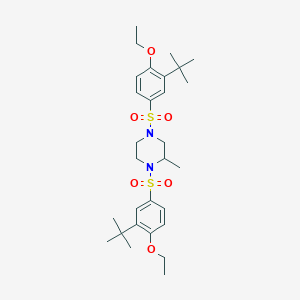
N-benzyl-6-chloro-N-(4-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-benzyl-6-chloro-N-(4-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a long name. Let’s break it down:
- The core structure is a chromene ring system (a fused benzene and pyran ring).
- It contains a benzyl group (C₆H₅CH₂-) attached to one of the carbon atoms.
- The 6-chloro and 4-ethoxyphenyl substituents are also present.
- The carboxamide functional group (-CONH₂) is attached to the chromene ring.
- This compound may have interesting pharmacological properties due to its structural features.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can speculate on potential approaches based on similar reactions:
- One possible route could involve the condensation of an appropriate benzaldehyde with an ethyl-substituted chromene precursor, followed by chlorination and amidation.
- Industrial production methods would likely involve efficient and scalable processes, possibly using catalytic systems or flow chemistry.
Chemical Reactions Analysis
- Reactions:
- Oxidation: The benzyl group could undergo oxidation to form benzaldehyde.
- Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
- Substitution: The chloro group may participate in substitution reactions.
- Common reagents and conditions:
- Oxidation: Oxidizing agents like KMnO₄ or PCC.
- Reduction: Reducing agents such as LiAlH₄ or NaBH₄.
- Substitution: Chlorination with Cl₂ or other chlorinating agents.
- Major products:
- Benzaldehyde, ethyl-substituted chromene derivatives, and the corresponding amide.
Scientific Research Applications
- Chemistry: Investigating the reactivity of this compound and its derivatives.
- Biology: Assessing its potential as a bioactive molecule (e.g., enzyme inhibitors, receptor ligands).
- Medicine: Exploring its pharmacological properties (e.g., anti-inflammatory, anticancer).
- Industry: Developing synthetic routes for large-scale production.
Mechanism of Action
- The exact mechanism of action would depend on its specific targets. Hypothetically:
- It could interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds might include other chromene derivatives, benzyl-substituted amides, or molecules with similar functional groups.
- Uniqueness: The combination of benzyl, chloro, ethoxyphenyl, and chromene moieties makes this compound distinctive.
Properties
Molecular Formula |
C26H22ClNO4 |
|---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
N-benzyl-6-chloro-N-(4-ethoxyphenyl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C26H22ClNO4/c1-3-31-20-11-9-19(10-12-20)28(16-18-7-5-4-6-8-18)26(30)25-15-23(29)21-14-22(27)17(2)13-24(21)32-25/h4-15H,3,16H2,1-2H3 |
InChI Key |
XCHGMDJWLVAGLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-methoxyethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B12117183.png)
![4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid](/img/structure/B12117184.png)


![7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12117214.png)
![N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B12117229.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12117231.png)
![5-chloro-1-[3-(naphthalen-1-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B12117233.png)



![Morpholine, 4-[[4-(3-thiomorpholinyl)phenyl]sulfonyl]-](/img/structure/B12117254.png)
